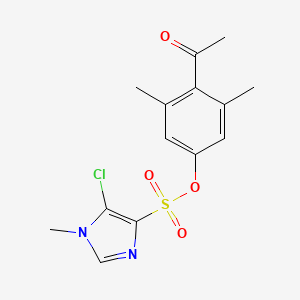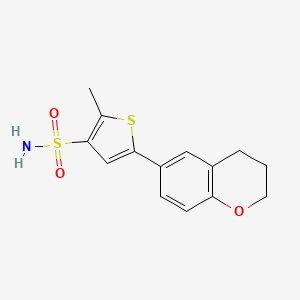![molecular formula C20H31NO3 B7437148 N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as SR-18, and it is a selective sigma-1 receptor agonist. Sigma-1 receptors are involved in various physiological processes, including neuroprotection, regulation of ion channels, and modulation of neurotransmitter release.5]undecan-4-amine.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves the activation of sigma-1 receptors. Sigma-1 receptors are located in various tissues, including the brain, heart, and immune system. Activation of sigma-1 receptors has been shown to have various physiological effects, including regulation of ion channels, modulation of neurotransmitter release, and neuroprotection. N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to selectively activate sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors.
Biochemical and Physiological Effects:
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have various biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and potassium channels. It has also been found to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. Additionally, N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
Advantages and Limitations for Lab Experiments
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has several advantages and limitations for lab experiments. One advantage is its selective activation of sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors. Additionally, it has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine. One direction is the development of new drugs targeting sigma-1 receptors for the treatment of various neurological disorders. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions.
Synthesis Methods
The synthesis of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves a multi-step process. The first step is the reaction of 2-phenylethanol with 3-bromo-propylamine to obtain the intermediate product. The intermediate product is then reacted with 1,9-dioxaspiro[5.5]undecane-2,8-dione in the presence of a base to yield the final product. The synthesis method of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have potential applications in various scientific research fields. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to modulate ion channels and neurotransmitter release, making it a potential candidate for the treatment of various neurological disorders. Additionally, N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
properties
IUPAC Name |
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-2-5-18(6-3-1)7-13-22-12-4-11-21-19-8-14-24-20(17-19)9-15-23-16-10-20/h1-3,5-6,19,21H,4,7-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZCIPIPNHUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCOCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)


![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)